Berotralstat: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action
Berotralstat: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berotralstat, marketed under the brand name Orladeyo®, is a selective, orally bioavailable small molecule inhibitor of plasma kallikrein.[1][2] It is approved for the prophylactic treatment of hereditary angioedema (HAE) in adults and pediatric patients 12 years and older.[1] HAE is a rare and debilitating genetic disorder characterized by recurrent, unpredictable episodes of severe swelling (angioedema) due to a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[3] This guide provides an in-depth overview of the molecular structure, chemical properties, and pharmacological profile of berotralstat, intended for professionals in the fields of research, science, and drug development.
Molecular Structure and Chemical Properties
Berotralstat is a synthetic compound with a complex molecular architecture. Its chemical structure and properties are summarized below.
Table 1: Chemical and Physical Properties of Berotralstat [1][3][4][5][6]
| Property | Value |
| IUPAC Name | 1-[3-(aminomethyl)phenyl]-N-[5-[(R)-(3-cyanophenyl)(cyclopropylmethylamino)methyl]-2-fluorophenyl]-3-(trifluoromethyl)pyrazole-5-carboxamide |
| Molecular Formula | C₃₀H₂₆F₄N₆O |
| Molecular Weight | 562.56 g/mol |
| CAS Number | 1809010-50-1 |
| Appearance | White to off-white solid |
| pKa (Strongest Basic) | 9.29 |
| Solubility | Soluble in water at pH ≤ 4. Soluble in DMSO. |
| logP | 4.8 |
Mechanism of Action: Inhibition of the Kallikrein-Kinin System
The primary mechanism of action of berotralstat is the potent and selective inhibition of plasma kallikrein, a serine protease that plays a pivotal role in the kallikrein-kinin system (KKS).[3][7] In patients with HAE, the deficiency of C1-INH leads to unregulated plasma kallikrein activity.[3] Activated plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability, leading to the characteristic swelling and pain of an HAE attack.[3][8]
Berotralstat binds to the active site of plasma kallikrein, blocking its enzymatic activity and thereby preventing the excessive generation of bradykinin.[7][9] This targeted inhibition helps to prevent the onset of angioedema attacks.
Pharmacological Properties
Potency and Selectivity
Berotralstat is a highly potent inhibitor of human plasma kallikrein.[4] Its inhibitory activity and selectivity are detailed in the table below.
Table 2: In Vitro Inhibitory Activity of Berotralstat [4]
| Parameter | Value |
| Ki (human plasma kallikrein) | 0.44 nM |
| EC₅₀ (in plasma from HAE patients) | 15 nM |
| Selectivity vs. Trypsin | > 4,500-fold |
| Selectivity vs. Thrombin | > 56,000-fold |
| Selectivity vs. Plasmin | > 56,000-fold |
Pharmacokinetics
The pharmacokinetic profile of berotralstat has been characterized in healthy volunteers and patients with HAE.[3][10][11]
Table 3: Pharmacokinetic Parameters of Berotralstat (at steady state) [3][10]
| Parameter | 110 mg Once Daily | 150 mg Once Daily |
| Cmax (ng/mL) | 97.8 (range: 63 to 235) | 158 (range: 110 to 234) |
| AUCtau (ng*hr/mL) | 1600 (range: 950 to 4170) | 2770 (range: 1880 to 3790) |
| Tmax (hours) | 5 (range: 1 to 8) | 5 (range: 1 to 8) |
| Plasma Protein Binding | ~99% | ~99% |
| Elimination Half-life (t½) | 93 hours (range: 39 to 152) | 93 hours (range: 39 to 152) |
Berotralstat is metabolized primarily by CYP2D6 and CYP3A4 and is mainly excreted in the feces.[10]
Clinical Efficacy and Safety
The efficacy and safety of berotralstat for the prophylaxis of HAE attacks were established in the pivotal Phase 3 APeX-2 trial.[7][12][13]
Table 4: Key Efficacy Results from the APeX-2 Trial (Part 1, 24 weeks) [7]
| Endpoint | Placebo | Berotralstat 150 mg |
| Mean HAE Attack Rate per Month | 2.35 | 1.31 |
| Rate Reduction vs. Placebo (95% CI) | - | 44.2% (23.0% to 59.5%) |
| P-value | - | < 0.001 |
Long-term data from the APeX-2 trial demonstrated sustained reductions in HAE attack rates over 96 weeks.[12] The most common adverse reactions reported were gastrointestinal, including abdominal pain, vomiting, and diarrhea.[7]
Experimental Protocols
Plasma Kallikrein Inhibition Assay (Representative Chromogenic Assay)
The following is a representative protocol for determining the inhibitory activity of berotralstat against plasma kallikrein using a chromogenic substrate. This protocol is synthesized from established methodologies.[1][5][12][14][15]
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)
-
Berotralstat
-
Assay buffer (e.g., Tris-HCl, pH 7.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of berotralstat in the assay buffer.
-
Add a fixed concentration of purified human plasma kallikrein to each well of the microplate containing the berotralstat dilutions.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Incubate the plate at 37°C and monitor the change in absorbance at 405 nm over time. The rate of color development is proportional to the plasma kallikrein activity.
-
Calculate the percentage of inhibition for each berotralstat concentration relative to a control with no inhibitor.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.
Synthesis of Berotralstat
The synthesis of berotralstat is a multi-step process involving the preparation of two key fragments followed by their coupling and final deprotection steps.[10] The general synthetic strategy is outlined below.
A detailed experimental protocol involves several steps, including the formation of the pyrazole ring, reductive amination to introduce the cyclopropylmethyl group, and a final amide bond formation.[16] The synthesis requires careful control of reaction conditions to ensure the desired stereochemistry of the final product. For a detailed, step-by-step procedure, refer to the primary literature on the synthesis of berotralstat.
Conclusion
Berotralstat represents a significant advancement in the prophylactic treatment of hereditary angioedema, offering an effective and convenient oral therapeutic option. Its potent and selective inhibition of plasma kallikrein directly addresses the underlying pathophysiology of the disease. This technical guide has provided a comprehensive overview of its molecular structure, chemical properties, mechanism of action, and key experimental data, serving as a valuable resource for the scientific and drug development communities. Further research into its long-term effects and potential applications in other bradykinin-mediated diseases is warranted.
References
- 1. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Chromogenic peptide substrate assays for determining components of the plasma kallikrein system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
- 9. Synthesis of Berotralstat Dihydrochloride_Chemicalbook [chemicalbook.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 12. diapharma.com [diapharma.com]
- 13. diapharma.com [diapharma.com]
- 14. coachrom.com [coachrom.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
